- The Role of the Fused Ring in Bicyclic Triazolium Organocatalysts: Kinetic, X-ray, and DFT InsightsJournal of Organic Chemistry, 2022, 87(6), 4241-4253,
Cas no 14874-70-5 (Borate(1-),tetrafluoro-)

Borate(1-),tetrafluoro- structure
Nome do Produto:Borate(1-),tetrafluoro-
Borate(1-),tetrafluoro- Propriedades químicas e físicas
Nomes e Identificadores
-
- Borate(1-),tetrafluoro-
- tetrafluoroborate
- BF4(-)
- Fluoborate
- PC1553
- tetrafluoridoborate(1-)
- tetrafluoridoborate(III)
- Tetrafluoroborat
- BF4 anion
- Borate,tetrafluoro-
- tetrafluoroborate(1-)
- Tetrafluoroboronanion
- fluoroborate
- tetrafluroborate
- 14874-70-5
- tetrafluoroboranuide
- TETRAFLUOROBORATE ANION
- BDBM26993
- CHEMBL1789400
- TETRAFLUOROBORATE (BF41-)
- Q27118029
- BF4
- tetrafluoroborate ion
- Diethylammonium tetrafluoroborate
- 61674-41-7
- 4YCF3545OY
- ODGCEQLVLXJUCC-UHFFFAOYSA-N
- CHEBI:38899
- Hydrogen Tetrafluoroborate(1-) (48% solution in H2O)
- fluorborate
- 17085-33-5
- [BF4](-)
- BF4-
- Borate(1-), tetrafluoro-
-
- Inchi: InChI=1S/BF4/c2-1(3,4)5/q-1
- Chave InChI: ODGCEQLVLXJUCC-UHFFFAOYSA-N
- SMILES: F[B-](F)(F)F
Propriedades Computadas
- Massa Exacta: 88.01070
- Massa monoisotópica: 87.002918
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 5
- Contagem de Ligações Rotativas: 0
- Complexidade: 19.1
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 0
Propriedades Experimentais
- PSA: 0.00000
- LogP: 1.30000
Borate(1-),tetrafluoro- Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Solvents: Triethyl orthoformate ; 24 - 48 h, reflux
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
Referência
- Probing the Efficiency of N-Heterocyclic Carbene Promoted O- to C-Carboxyl Transfer of Oxazolyl CarbonatesJournal of Organic Chemistry, 2008, 73(7), 2784-2791,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt
1.2 5 d, rt
1.3 overnight, 100 °C
1.2 5 d, rt
1.3 overnight, 100 °C
Referência
- NHC Catalysis for Umpolung Pyridinium Alkylation via Deoxy-Breslow IntermediatesAngewandte Chemie, 2022, 61(15),,
Synthetic Routes 4
Condições de reacção
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol , Triethyl orthoformate ; overnight, 100 °C
1.2 2 d, rt
1.3 Solvents: Methanol , Triethyl orthoformate ; overnight, 100 °C
Referência
- Efficient N-Heterocyclic Carbene-Catalyzed O- to C-Acyl TransferOrganic Letters, 2006, 8(17), 3785-3788,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Sodium tert-butoxide , Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Tetrahydrofuran ; 6 h, rt
Referência
Cationic Copper(I) Complexes as Efficient Precatalysts for the Hydrosilylation of Carbonyl Compounds
Organometallics,
2006,
25(9),
2355-2358
,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ; 2 h, 80 °C
Referência
Synthesis of Homoleptic and Heteroleptic Bis-N-heterocylic Carbene Group 11 Complexes
Organometallics,
2015,
34(2),
419-425
,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 24 h, rt
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
Referência
- Rerouting the Organocatalytic Benzoin Reaction toward Aldehyde DeuterationACS Catalysis, 2021, 11(23), 14561-14569,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
Referência
- Selective Synthesis of Acylated Cross-Benzoins from Acylals and Aldehydes via N-Heterocyclic Carbene CatalysisOrganic Letters, 2021, 23(11), 4197-4202,
Synthetic Routes 9
Condições de reacção
1.1 Solvents: Dichloromethane ; 24 h, rt
1.2 48 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, rt → reflux
1.2 48 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, rt → reflux
Referência
- A model β-sheet interaction and thermodynamic analysis of β-strand mimeticsOrganic & Biomolecular Chemistry, 2015, 13(27), 7402-7407,
Synthetic Routes 10
Condições de reacção
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Reagents: Tetrafluoroboric acid Solvents: Methanol ; overnight, reflux
1.2 2 d, rt
1.3 Reagents: Tetrafluoroboric acid Solvents: Methanol ; overnight, reflux
Referência
- N-Heterocyclic Carbene Acyl Anion Organocatalysis by Ball-MillingChemSusChem, 2020, 13(1), 131-135,
Synthetic Routes 11
Condições de reacção
1.1 Solvents: Hexane ; 10 min, -78 °C; -78 °C → rt
Referência
Allyl-functionalised ionic liquids: synthesis, characterisation, and reactivity
Helvetica Chimica Acta,
2005,
88(3),
665-675
,
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Sodium tetrafluoroborate Solvents: Dichloromethane ; 12 h, 25 °C
Referência
Direct Synthesis of Imidazolium-Functional Polyethylene by Insertion Copolymerization
Macromolecular Rapid Communications,
2016,
37(11),
934-938
,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Tetrafluoroboric acid ; 2 h, rt
Referência
Polymeric ionic liquid modified silica for CO2 adsorption and diffusivity
Polymer Composites,
2017,
38(4),
759-766
,
Synthetic Routes 14
Condições de reacção
1.1 Catalysts: Azobisisobutyronitrile Solvents: Dimethylformamide ; 24 h, 70 °C
2.1 Reagents: Ammonium tetrafluoroborate Solvents: Dimethylformamide ; 10 min, 150 °C
2.1 Reagents: Ammonium tetrafluoroborate Solvents: Dimethylformamide ; 10 min, 150 °C
Referência
- Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by MicrowavesOrganic Process Research & Development (2022, Organic Process Research & Development (2022), 26(1), 207-214, 26(1), 207-214,
Synthetic Routes 15
Condições de reacção
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 18 h, rt
1.2 overnight, rt
1.3 Solvents: Toluene ; 48 h, reflux
1.2 overnight, rt
1.3 Solvents: Toluene ; 48 h, reflux
Referência
- The impact of cation structure upon the acidity of triazolium salts in dimethyl sulfoxideOrganic & Biomolecular Chemistry, 2020, 18(1), 66-75,
Synthetic Routes 16
Condições de reacção
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 24 h, rt
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
Referência
- Rerouting an organocatalytic reaction by intercepting its reactive intermediatesChemRxiv, 2020, 1, 1-9,
Synthetic Routes 17
Condições de reacção
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 overnight, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, reflux
1.2 overnight, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, reflux
Referência
- From Furfural to Fuel: Synthesis of Furoins by Organocatalysis and their Hydrodeoxygenation by Cascade CatalysisChemSusChem, 2014, 7(9), 2742-2747,
Synthetic Routes 18
Condições de reacção
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 18 h, rt
1.2 18 h, rt
1.3 Solvents: Toluene ; 48 h, reflux
1.2 18 h, rt
1.3 Solvents: Toluene ; 48 h, reflux
Referência
- N-Heterocyclic Carbene-Catalyzed Annulation of α-Cyano-1,4-diketones with YnalsOrganic Letters, 2012, 14(18), 4906-4909,
Synthetic Routes 19
Condições de reacção
1.1 Reagents: Sodium hydroxide , Copper , Oxygen ; 5 h, rt
Referência
Cu(0), O2 and mechanical forces: a saving combination for efficient production of Cu-NHC complexes
Chemical Science,
2017,
8(2),
1086-1089
,
Synthetic Routes 20
Condições de reacção
1.1 Solvents: Acetonitrile ; 1 h, 80 °C
Referência
Heteroleptic Bis(N-heterocyclic carbene)Copper(I) Complexes: Highly Efficient Systems for the [3+2] Cycloaddition of Azides and Alkynes
Organometallics,
2012,
31(22),
7969-7975
,
Synthetic Routes 21
Condições de reacção
1.1 Reagents: Ammonium tetrafluoroborate Solvents: Dimethylformamide ; 10 min, 150 °C
Referência
- Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by MicrowavesOrganic Process Research & Development (2022, Organic Process Research & Development (2022), 26(1), 207-214, 26(1), 207-214,
Synthetic Routes 22
Condições de reacção
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: (Pentafluorophenyl)hydrazine ; 24 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol , Chlorobenzene ; overnight, 120 °C
1.2 Reagents: (Pentafluorophenyl)hydrazine ; 24 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol , Chlorobenzene ; overnight, 120 °C
Referência
- N-heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: efficient synthesis of α-amino-β-keto estersBeilstein Journal of Organic Chemistry, 2012, 8, 1499-1504,
Synthetic Routes 23
Condições de reacção
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Acetonitrile ; 15 h, rt
Referência
An efficient protocol for the preparation of pyridinium and imidazolium salts based on the Mitsunobu reaction
Tetrahedron Letters,
2008,
49(22),
3663-3665
,
Synthetic Routes 24
Condições de reacção
1.1 Reagents: Tetrafluoroboric acid Solvents: Water ; 0 °C; 1 h, 0 °C → rt
1.2 10 min, 150 °C
1.2 10 min, 150 °C
Referência
Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by Microwaves
Organic Process Research & Development,
2022,
26(1),
207-214
,
Synthetic Routes 25
Condições de reacção
1.1 Reagents: Ammonium tetrafluoroborate ; 22 h, 110 °C
Referência
A general and direct synthesis of imidazolium ionic liquids using orthoesters
Green Chemistry,
2014,
16(9),
4098-4101
,
Synthetic Routes 26
Condições de reacção
1.1 Solvents: Acetonitrile ; 0 °C; 24 - 48 h, 30 °C
1.2 Reagents: Sodium tetrafluoroborate Solvents: Acetone ; 24 h, rt
1.2 Reagents: Sodium tetrafluoroborate Solvents: Acetone ; 24 h, rt
Referência
Synthesis and properties of ionic liquids: imidazolium tetrafluoroborates with unsaturated side chains
Bulletin of the Korean Chemical Society,
2006,
27(6),
847-852
,
Synthetic Routes 27
Condições de reacção
1.1 Solvents: Acetonitrile ; 3 - 6 h, rt; 2 - 5 h, rt
Referência
Arene Amination Instead of Fluorination: Substitution Pattern Governs the Reactivity of Dialkoxybenzenes with Selectfluor
Journal of Organic Chemistry,
2021,
86(8),
5771-5777
,
Synthetic Routes 28
Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Acetone ; 24 h, rt
Referência
Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing
,
China,
,
,
Borate(1-),tetrafluoro- Raw materials
- Copper, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]hydroxy-
- Oxonium, trimethyl-(9CI)
- 2-PYRROLIDINONE, PHENYLHYDRAZONE
- 1-Allyl-3-methylimidazolium chloride
- 1-Vinylimidazole
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,4-Dimethoxybenzene
- Borate(1-),tetrafluoro-
- 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane
- [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]-chloro-copper
- 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-
- 1-Allylimidazole
- 1-Methylimidazole
Borate(1-),tetrafluoro- Preparation Products
- 1-Ethenyl-3-methylimidazol-3-ium (45534-45-0)
- 2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium (830317-15-2)
- Copper(1+), bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]- (886061-46-7)
- Borate(1-),tetrafluoro- (14874-70-5)
- 2-Fluoro-1,4-dimethoxybenzene (82830-49-7)
- 1H-Imidazolium, 1-methyl-3-(2-propenyl)- (98806-09-8)
Borate(1-),tetrafluoro- Literatura Relacionada
-
1. A diastereoselective cobalt-mediated synthesis of benzopyrans using a novel variation of an intramolecular Nicholas reaction in the key cyclisation step: optimisation and biological evaluation?1Alastair Mann,Christophe Muller,Elizabeth Tyrrell J. Chem. Soc. Perkin Trans. 1 1998 1427
-
M. Rok,P. Szklarz,G. Bator CrystEngComm 2018 20 5772
-
3. Reductive cleavage of propellane-type hydrazinium dications as a route to medium-sized ring bicyclic diamines with bridgehead nitrogen atomsRoger W. Alder,Richard B. Sessions,Andrew J. Bennet,Richard E. Moss J. Chem. Soc. Perkin Trans. 1 1982 603
-
Xiaojuan Yang,Chong Zhang,Liqiang Wu RSC Adv. 2015 5 25115
-
Deirdre M. Murphy,Ronan J. Cullen,Dilushan R. Jayasundara,Eoin M. Scanlan,Paula E. Colavita RSC Adv. 2012 2 6527
14874-70-5 (Borate(1-),tetrafluoro-) Produtos relacionados
- 459-45-0(4-fluorobenzene-1-diazonium; tetrafluoroboranuide)
- 1340443-15-3(3-fluoro-2-(methoxymethyl)aniline)
- 1797307-53-9(2-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide)
- 1804675-71-5(2-Chloro-6-(difluoromethyl)-5-methylpyridine-3-carboxylic acid)
- 1797191-01-5(4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-7-phenyl-1,4-thiazepane)
- 2138426-69-2(3-(aminomethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide hydrochloride)
- 2137982-99-9(1-tert-butyl-5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-4-ylmethanol)
- 1806843-84-4(3-Amino-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-acetonitrile)
- 1805948-99-5(3-(Chloromethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-4-acetic acid)
- 54-71-7(Pilocarpine hydrochloride)
Fornecedores recomendados
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro Ouro
CN Fornecedor
Reagente

Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente

Hebei Ganmiao New material Technology Co., LTD
Membro Ouro
CN Fornecedor
A granel
